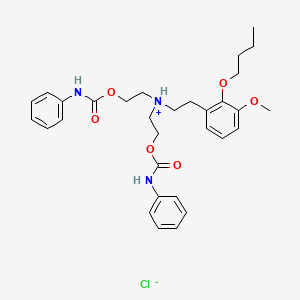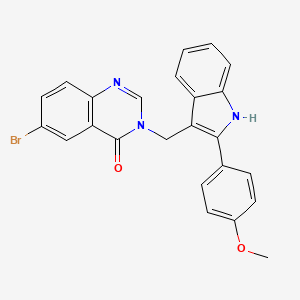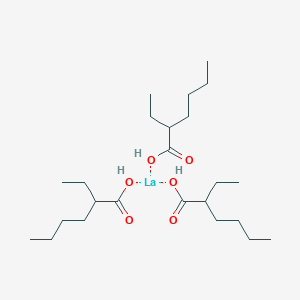
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is a compound that combines the properties of potassium, ethyl 4-formylbenzoate, and tritetrafluoroborate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with ethanol in the presence of an acid catalyst . Potassium tritetrafluoroborate can be synthesized through the reaction of potassium fluoride with boron trifluoride . The combination of these compounds to form potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves careful control of reaction conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of ethyl 4-formylbenzoate involves large-scale esterification processes, often using continuous flow reactors to optimize yield and efficiency . Potassium tritetrafluoroborate is produced in industrial settings through the reaction of potassium fluoride with boron trifluoride under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The formyl group in ethyl 4-formylbenzoate can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-carboxybenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tritetrafluoroborate group can act as a stabilizing agent in various chemical reactions . The potassium ion plays a role in maintaining the overall charge balance and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formylbenzoate: Similar in structure but lacks the tritetrafluoroborate group.
Potassium trifluoroborate: Similar in containing the trifluoroborate group but lacks the ethyl 4-formylbenzoate moiety.
Uniqueness
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the formyl and tritetrafluoroborate groups provides enhanced reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C10H10B3F12KO3-2 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
potassium;ethyl 4-formylbenzoate;tritetrafluoroborate |
InChI |
InChI=1S/C10H10O3.3BF4.K/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;3*2-1(3,4)5;/h3-7H,2H2,1H3;;;;/q;3*-1;+1 |
InChI Key |
LMCVOTGPBHOPKH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCOC(=O)C1=CC=C(C=C1)C=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



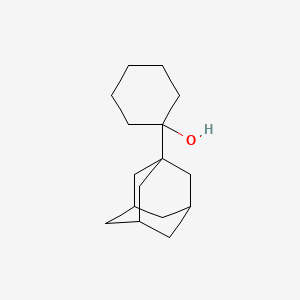
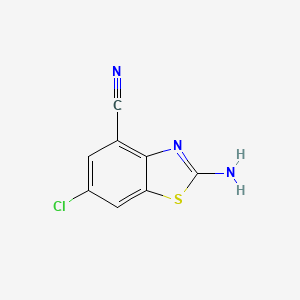

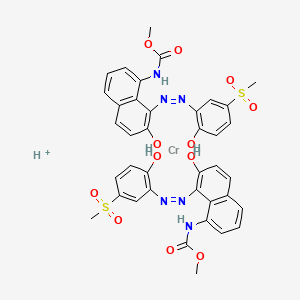
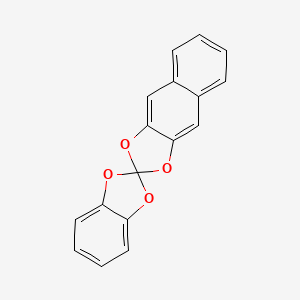
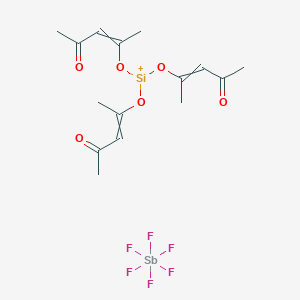
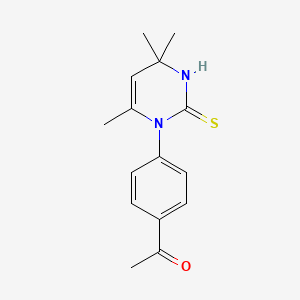
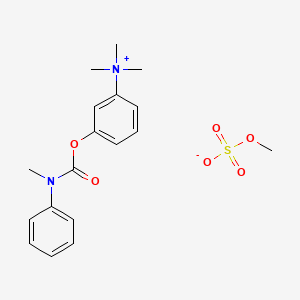

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
